5-Chloro-2-fluorobenzonitrile

Catalog No.
S1896466
CAS No.
57381-34-7
M.F
C7H3ClFN
M. Wt
155.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-fluorobenzonitrile

CAS Number

57381-34-7

Product Name

5-Chloro-2-fluorobenzonitrile

IUPAC Name

5-chloro-2-fluorobenzonitrile

Molecular Formula

C7H3ClFN

Molecular Weight

155.55 g/mol

InChI

InChI=1S/C7H3ClFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H

InChI Key

GJNJDELEHIGPKJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C#N)F

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)F

The exact mass of the compound 5-Chloro-2-fluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chloro-2-fluorobenzonitrile is a di-substituted aromatic nitrile, a class of compounds widely used as key structural motifs and reactive intermediates in the synthesis of pharmaceuticals and agrochemicals. Its primary value lies in the specific arrangement of the nitrile, fluorine, and chlorine substituents, which imparts a reactivity profile particularly suited for constructing complex heterocyclic systems. This substitution pattern has been specifically leveraged in the process development of advanced oncology therapeutics, such as the kinase inhibitor Ripretinib, establishing it as a critical, high-purity building block for targeted drug manufacturing. [1]

The precise 2-fluoro and 5-chloro substitution pattern is critical and not interchangeable with other isomers or simpler analogs. The ortho-fluorine atom strongly activates the C1 position for nucleophilic attack on the nitrile group and the C2 position for nucleophilic aromatic substitution (SNAr), while the para-chloro group further modulates the ring's electronics. [1] Substituting with an isomer, such as 4-chloro-2-fluorobenzonitrile, would alter the electronic effects and steric environment, leading to significantly different reactivity, lower yields, or undesired side products in multi-step syntheses. Removing either halogen (e.g., using 2-fluorobenzonitrile) eliminates a key synthetic handle or the electronic activation required for high-yield transformations, making 5-Chloro-2-fluorobenzonitrile a specific choice for established, optimized reaction pathways.

Precursor Suitability: Achieves High Yield in Commercial-Scale Ripretinib Synthesis

In the developed commercial process for the oncology drug Ripretinib, 5-Chloro-2-fluorobenzonitrile is the specified starting material for the crucial amidine-formation step. The optimized process using this specific precursor achieves a 96% isolated yield of the key intermediate, demonstrating its high efficiency and compatibility with industrial-scale synthesis conditions. [1]

Evidence DimensionIsolated Yield of Amidine Intermediate
Target Compound Data96%
Comparator Or BaselineTypical multi-step synthesis yields, where >95% for a single step is considered excellent.
Quantified DifferenceRepresents a highly optimized and efficient conversion, minimizing material loss.
ConditionsCommercial-scale process conditions for Ripretinib synthesis, reacting with N,N-dimethylformamide dimethyl acetal. [<a href="https://pubs.acs.org/doi/10.1021/acs.oprd.1c00180" target="_blank">1</a>]

Using a precursor validated to provide near-quantitative yields in a commercial process reduces manufacturing costs, simplifies purification, and ensures batch-to-batch consistency for API synthesis.

Processability: Favorable Thermal Properties for Improved Industrial Handling

5-Chloro-2-fluorobenzonitrile exists as a low-melting solid with a melting point of 54-55 °C. [1] This is significantly lower than that of its close isomer, 4-chloro-2-fluorobenzonitrile, which melts at 69-70 °C. [2] This property can be a distinct advantage in an industrial setting.

Evidence DimensionMelting Point (°C)
Target Compound Data54-55 °C
Comparator Or Baseline4-Chloro-2-fluorobenzonitrile: 69-70 °C
Quantified Difference14-16 °C lower melting point
ConditionsStandard atmospheric pressure.

A lower melting point allows for easier and more energy-efficient handling, dosing, and processing in heated reactor systems, improving operational efficiency and control compared to higher-melting alternatives.

Reactivity: Enhanced Electrophilicity for Nucleophilic Aromatic Substitution (SNAr)

The electronic properties of 5-chloro-2-fluorobenzonitrile make it a highly effective substrate for SNAr reactions, a cornerstone of modern heterocycle synthesis. The potent electron-withdrawing nitrile group, positioned ortho to the fluorine, strongly activates the C2 position for nucleophilic attack. [1] The additional chloro group at the 5-position (para to the fluorine) further withdraws electron density from the ring, increasing the electrophilicity at the reaction center compared to a des-chloro analog like 2-fluorobenzonitrile.

Evidence DimensionRelative Reactivity in SNAr
Target Compound DataHigh (activated by ortho-CN and para-Cl)
Comparator Or Baseline2-Fluorobenzonitrile (activated by ortho-CN only)
Quantified DifferenceQualitatively higher reaction rate due to additional electron-withdrawing substituent.
ConditionsTypical SNAr reaction conditions with a nucleophile.

This enhanced reactivity allows for the use of milder reaction conditions, shorter reaction times, and a broader range of nucleophiles, improving process efficiency and enabling the synthesis of complex molecular architectures.

Synthesis of Advanced Kinase Inhibitors

This compound is the right choice as a starting material for complex, multi-substituted heterocyclic scaffolds used in targeted oncology drugs like Ripretinib. Its validated high yield in key transformations ensures a reliable and cost-effective supply chain for high-value API manufacturing. [1]

Development of Agrochemicals and Herbicides

The specific reactivity of the nitrile and halogen groups makes this compound a versatile building block for novel agrochemical agents, such as pyridopyrimidinone derivatives. Its use allows for the efficient construction of the core structures required for herbicidal activity. [2]

Streamlining Industrial Processes with Low-Melt Intermediates

In applications where process efficiency and handling are paramount, its low melting point offers a distinct advantage over higher-melting isomers. This is particularly relevant in continuous flow chemistry or large-scale batch productions where facile material transfer and energy efficiency are critical procurement considerations.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (13.04%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (86.96%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (17.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (17.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

57381-34-7

Wikipedia

5-Chloro-2-fluorobenzonitirle

Dates

Last modified: 08-16-2023

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